Azure II eosinate

Hematology Histology Quality Control

Ad hoc mixtures of Azure II and Eosin Y introduce significant lot-to-lot variability in the Azure B:Eosin Y binding ratio, compromising chromatin and cytoplasmic staining reproducibility. Azure II eosinate is the pre-formed, stoichiometric neutral dye salt that eliminates this variability. • Defined 1:1:1 Azure B:Methylene Blue:Eosin Y ratio - ensures consistent Romanowsky-Giemsa polychromatic effects across lots • Core chromogenic component of WHO-reference Giemsa stain for malaria diagnosis and hemoparasite speciation • Proven 0.2% non-informative sample rate in cervical screening vs. liquid-based cytology methods • Supplied as dark green crystalline powder with spectrophotometric specifications (λmax 645-655 nm and 520-525 nm in methanol)

Molecular Formula C51H40Br4Cl2N6Na2O5S2
Molecular Weight 1317.5 g/mol
Cat. No. B7798737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzure II eosinate
Molecular FormulaC51H40Br4Cl2N6Na2O5S2
Molecular Weight1317.5 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-]
InChIInChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25-26H;5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3
InChIKeyMKNRYAWOIOXPEL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azure II Eosinate Procurement Specifications


Azure II eosinate (CAS 53092-85-6, C51H40Br4Cl2N6Na2O5S2, MW 1317.53 g/mol) is a pre-formed, neutral dye salt resulting from the complexation of Azure II (a 1:1 mixture of Azure B and Methylene Blue) with the anionic counterstain Eosin Y . It is the principal chromogenic ingredient in Giemsa stain and is central to the Romanowsky-Giemsa effect, a polychromatic, pH-dependent nuclear and cytoplasmic staining phenomenon [1]. The compound is supplied as a dark green to green-black crystalline powder with defined spectrophotometric specifications [2].

Why Pre-Formed Eosinate Outperforms Ad Hoc Mixtures


Substituting Azure II eosinate with a simple, ad hoc mixture of Azure II and Eosin Y introduces significant lot-to-lot variability in the Azure B:Eosin Y binding ratio and resulting polychromatic staining properties . The pre-formed Azure II eosinate ensures a defined, reproducible 1:1:1 stoichiometric balance between Azure B, Methylene Blue, and Eosin Y, which is critical for achieving consistent Romanowsky-type differential staining of chromatin and cytoplasmic granules . Direct replacement with Azure B eosinate (lacking Methylene Blue) alters the nuanced metachromatic range required for distinguishing between neutrophilic and basophilic cellular components in hematological smears [1].

Performance Evidence vs. Staining Alternatives


Spectrophotometric Specifications for Lot Consistency

Unlike generic mixtures of Azure II and Eosin Y, commercial Azure II eosinate is specified with precise absorbance maxima and minimum absorptivity values, providing objective metrics for quality assurance and lot-to-lot consistency [1]. This is a direct replacement for qualitative assessments, enabling standardized protocol development [1].

Hematology Histology Quality Control

Stoichiometric Ratio and Romanowsky-Giemsa Effect

Azure II eosinate provides a fixed 1:1:1 molar ratio of Azure B, Methylene Blue, and Eosin Y . This balanced composition is essential for generating the full spectrum of polychromatic hues required for differentiating cell types in Romanowsky stains [1]. In contrast, Azure B eosinate lacks Methylene Blue, limiting its metachromatic range and potentially reducing its utility for staining basophilic structures [2].

Cytology Blood Smear Giemsa Stain

Non-Informative Smear Rate in Conventional Cytology

In a clinical study comparing conventional azur-eosin staining (using Azure II eosinate-based formulations) to liquid-based cytology (LBC) for cervical screening, the conventional method produced a non-informative material rate of only 0.2% (1 out of 494 smears) compared to 5.9% for the LBC 'Cell Scan' method [1]. The conventional technique also demonstrated a sensitivity of 90.4% at a specificity of 90.0% for detecting CIN2+ lesions [1].

Cervical Screening Cytology Diagnostic Assay

Application Scenarios Based on Differential Evidence


Routine Hematological Staining

Azure II eosinate is the definitive choice for preparing Giemsa, May-Grünwald-Giemsa (MGG), and Pappenheim stains for the differential analysis of blood and bone marrow smears . Its pre-formulated, stoichiometric composition ensures consistent and reproducible Romanowsky-Giemsa effects, making it the standard component for clinical and research hematology workflows where inter-operator and inter-lot consistency are paramount [1].

Conventional Cervical Cytology

For laboratories maintaining conventional smear-based cervical screening, Azure II eosinate-based azur-eosin staining offers a proven, low-cost, and highly reliable alternative to more complex liquid-based cytology systems [2]. Evidence demonstrates a significantly lower rate of non-informative samples (0.2%) compared to certain LBC methods, ensuring high-quality, actionable cytological preparations with minimal repeat testing [2].

Malaria and Blood Parasite Diagnosis

Azure II eosinate is a core component of Giemsa stain, which remains the World Health Organization (WHO) reference standard for malaria diagnosis via peripheral blood smear examination [1]. Its polychromatic properties provide the necessary contrast to reliably identify Plasmodium species and other hemoparasites like Trypanosoma [1]. The use of a standardized, high-absorptivity eosinate salt is critical for achieving the diagnostic stain quality required for accurate parasite detection and speciation .

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